Choline-d13 (sulfate)

Description

Significance of Choline (B1196258) in Fundamental Biological Processes

Choline is an essential nutrient vital for numerous physiological functions across the lifespan. mdpi.com It serves as a fundamental building block for several critical molecules, underpinning cellular structure and signaling. drugbank.comhealthline.com

Key roles of choline include:

Cell Membrane Integrity: Choline is a primary component of phospholipids (B1166683) like phosphatidylcholine and sphingomyelin (B164518), which are essential for maintaining the structural integrity of all cell membranes. drugbank.comnih.gov This structural role is crucial for basic biological processes, including intracellular communication and bioenergetics. drugbank.com

Neurotransmitter Synthesis: The body uses choline to produce acetylcholine (B1216132), a major neurotransmitter essential for muscle control, memory, and various functions within the central nervous system. healthline.comwikipedia.org

Fat Metabolism and Transport: Choline is critical for producing a substance necessary to transport cholesterol from the liver, thereby preventing the accumulation of fat and cholesterol in this vital organ. healthline.com

DNA Synthesis and Gene Expression: Alongside other nutrients like vitamin B12 and folate, choline participates in processes vital for DNA synthesis. healthline.com Its metabolism is also linked to the epigenetic regulation of gene expression through methylation reactions. mdpi.com

Early Brain Development: Choline plays a significant role in the early development of the brain. healthline.comwikipedia.org

Given its widespread importance, a deficiency in choline can lead to various health issues, including liver and muscle damage. drugbank.com Although the human body can synthesize small amounts of choline, it is insufficient to meet the body's needs, making dietary intake essential. healthline.comwikipedia.org

Rationale for Deuterium (B1214612) Labeling in Biochemical Investigations

Deuterium labeling is a powerful technique in biochemical and medical research that involves replacing hydrogen atoms in a molecule with deuterium, a stable, non-radioactive isotope of hydrogen. This subtle change in mass allows researchers to track the molecule's journey and transformations within a biological system.

The primary reasons for using deuterium labeling in biochemical investigations include:

Tracing Metabolic Pathways: Deuterated compounds act as tracers, enabling scientists to follow the metabolic fate of a molecule. By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish the labeled compound and its metabolites from their naturally occurring counterparts. acs.org This is invaluable for understanding complex metabolic networks, such as the incorporation of choline into phospholipids.

Investigating Reaction Mechanisms: The difference in mass between hydrogen and deuterium can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). acs.org Studying the KIE can provide detailed insights into the mechanisms of enzymatic reactions. acs.org

Pharmacokinetic Studies: Deuterium labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs and other compounds. acs.org This information is crucial in drug development.

Improving Drug Stability: In some cases, replacing hydrogen with deuterium at specific molecular positions can slow down metabolic breakdown, enhancing the drug's stability and potentially improving its therapeutic profile. acs.orgsnmjournals.org

Non-Invasive Imaging: Deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated substrates, like deuterated choline, in combination with magnetic resonance imaging (MRI) to visualize metabolic processes in living organisms non-invasively. biorxiv.orgnih.gov

Because deuterium is a stable isotope, it does not pose the risks associated with radioactive isotopes, making it a safer alternative for studies in both animals and humans.

Overview of Choline-d13 (Sulfate) as a Stable Isotope Tracer in Research Paradigms

Choline-d13 (sulfate) is a deuterated form of choline sulfate (B86663) where 13 hydrogen atoms are replaced by deuterium. This stable isotope-labeled compound serves as a valuable tracer in various research applications, particularly in metabolic and pharmacokinetic studies. The presence of deuterium allows for the precise tracking of choline's incorporation and transformation within biological systems using mass spectrometry.

Key Research Applications:

Metabolic Studies: Choline-d13 (sulfate) is employed to trace the metabolic pathways of choline, including its incorporation into phospholipids such as phosphatidylcholine. This helps researchers understand the dynamics of lipid metabolism and membrane biosynthesis.

Pharmacokinetic Analysis: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of choline and its derivatives.

Chemical and Biological Research: In chemistry, it can be used as a tracer to study reaction mechanisms. In biology, it aids in investigating the complex roles of choline in cellular processes and its involvement in the synthesis of neurotransmitters.

Drug Development: By providing insights into the behavior and interactions of choline-related compounds, Choline-d13 (sulfate) can be applied in the development of new therapeutic agents.

The use of Choline-d13 (sulfate) offers a non-radioactive method for detailed biochemical investigation, contributing to a deeper understanding of choline's multifaceted role in health and disease.

Table 1: Properties of Choline-d13 (Sulfate)

| Property | Value |

| CAS Number | 2483831-84-9 isotope.combiosynth.comisotope.com |

| Molecular Formula | C5D13NO4S isotope.comisotope.com |

| Molecular Weight | 196.31 g/mol isotope.combiosynth.comisotope.com |

| Synonyms | N,N,N-Trimethyl-2-(sulfooxy)-ethanaminium, inner salt-d13; 2-(Trimethylazaniumyl)ethyl sulfate-d13 isotope.comisotope.com |

Table 2: Research Applications of Deuterated Choline

| Research Area | Specific Application | Key Findings |

| Oncology | Deuterium metabolic imaging (DMI) of brain tumors using deuterated choline (2H9-Cho). biorxiv.orgnih.gov | Oral administration of low-dose deuterated choline resulted in significant tumor-to-brain image contrast, highlighting its potential for non-invasive tumor characterization. biorxiv.org DMI can differentiate between choline uptake and metabolism based on the timing of the scan. nih.gov |

| Metabolomics | Investigating the metabolic fate of orally consumed deuterated choline (d9-choline). nih.govresearchgate.net | Water-soluble forms of deuterated choline showed rapid absorption, while lipid-soluble forms (phosphatidylcholine) led to a more sustained increase in plasma choline levels. nih.gov The metabolic use of choline can be influenced by genetic factors. researchgate.net |

| Pharmacology | Studying the biodistribution and stability of deuterium-substituted radiotracers (18F-D4-FCH). snmjournals.org | Deuterium substitution improved the metabolic stability of the choline tracer by protecting it against oxidation, potentially leading to better tumor detection in PET imaging. snmjournals.org |

| Neuroscience | Investigating the effects of deuteration on photopharmacology of nicotinic acetylcholine receptors. acs.org | A deuterium-labeled photoagonist demonstrated enhanced control over the activity of α7 nicotinic acetylcholine receptors compared to its non-deuterated counterpart. acs.org |

| Cell Biology | Using deuterium oxide (D2O) to trace protein turnover kinetics in cell culture. nih.govoup.com | D2O labeling allows for the measurement of synthesis and degradation rates of thousands of proteins, providing insights into cellular dynamics and responses to stimuli. nih.govoup.com |

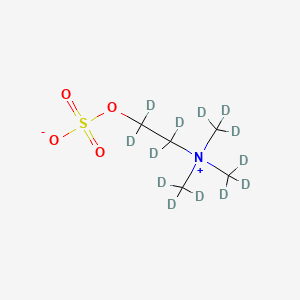

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13NO4S |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

[1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] sulfate |

InChI |

InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2 |

InChI Key |

WXCQAWGXWVRCGP-RWNMDAAESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)CCOS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Considerations for Choline D13 Sulfate

Methodologies for Deuterium (B1214612) Incorporation into Choline (B1196258) Analogues

The synthesis of deuterated choline analogues, including the specific isotopologue Choline-d13, primarily involves the introduction of deuterium atoms at specific molecular positions. The labeling in Choline-d13 encompasses the nine methyl protons and the four protons on the ethylene (B1197577) glycol chain. A principal and widely adopted method for synthesizing such labeled compounds is through the N-methylation of a deuterated precursor. d-nb.info

A common strategy involves the reaction of a deuterated form of 2-(dimethylamino)ethanol (DMAE) with a deuterated methylating agent. d-nb.infonih.gov For Choline-d13, this would necessitate a fully deuterated DMAE-d11 reacting with a deuterated methyl source like iodomethane-d3. The reaction quaternizes the amine group, forming the choline cation. While many documented syntheses focus on radiolabeling with Carbon-11 for PET imaging, the fundamental chemical reaction is analogous. d-nb.infonih.govnih.gov

Another approach involves a two-step enzymatic process where phosphatidylcholine is first converted to phosphatidylethanolamine (B1630911), which is then methylated using an isotopic methyl iodide. nih.gov For Choline-d13, this would require a deuterated methyl iodide. Additionally, chemical deuteration techniques can be employed, where molecules are exposed to deuterium oxide (D2O) at high temperatures and pressures in the presence of a catalyst to facilitate hydrogen-deuterium exchange. ansto.gov.au The resulting deuterated building blocks can then be used in conventional organic synthesis pathways. ansto.gov.au The final product, Choline-d13, is typically isolated as a salt, and the sulfate (B86663) form is achieved by using sulfuric acid or a sulfate salt in the final purification or ion-exchange steps.

Identification of Precursor Compounds and Deuterium Sources for Labeled Choline Synthesis

The synthesis of Choline-d13 relies on specific isotopically labeled precursors and deuterium sources. The selection of these starting materials is critical to achieving the desired d13 labeling pattern.

Precursor Compounds: The most direct precursor to the choline structure is 2-(dimethylamino)ethanol (DMAE) or its analogs. d-nb.infonih.govresearchgate.net For the synthesis of Choline-d13, a fully deuterated version, 2-(dimethylamino-d6)-ethanol-1,1,2,2-d4-d1 (also known as DMAE-d11), is required. This precursor provides the deuterated ethyl-d4 backbone and the two deuterated N-methyl-d6 groups. The synthesis of DMAE itself can be achieved through various organic chemistry routes, which would need to be adapted to use deuterated starting materials.

Deuterium Sources: The deuterium atoms are introduced into the final molecule via two primary routes: through the deuterated precursor (DMAE-d11) and the deuterated methylating agent.

Deuterated Methylating Agent: The final step to form the quaternary ammonium (B1175870) group of choline involves the addition of a third methyl group. For Choline-d13, this requires a methyl group with three deuterium atoms. Iodomethane-d3 (CD3I) is a commonly used reagent for this purpose. d-nb.infonih.gov

Deuterium Gas (D2) and Deuterium Oxide (D2O): These are fundamental sources of deuterium for creating the deuterated precursors themselves. For example, catalytic hydrogenation with D2 gas can be used to introduce deuterium, while D2O can be used for H/D exchange reactions, often under heat and pressure with a catalyst. ansto.gov.ausynmr.in

The table below summarizes the key components for the synthesis of Choline-d13.

Table 1: Precursors and Deuterium Sources for Choline-d13 Synthesis

| Component Type | Specific Compound | Role in Synthesis | Deuterium Contribution |

|---|---|---|---|

| Precursor | 2-(dimethylamino-d6)-ethanol-1,1,2,2-d4-d1 (DMAE-d11) | Backbone of the choline molecule | 11 Deuterium Atoms |

| Deuterium Source (Methylating Agent) | Iodomethane-d3 (CD3I) | Adds the final methyl group to the amine | 3 Deuterium Atoms (Incorrect for d13) |

| Deuterium Source (General) | Deuterium Oxide (D2O) | Used in the synthesis of deuterated precursors via H/D exchange | N/A |

| Deuterium Source (General) | Deuterium Gas (D2) | Used in catalytic deuteration of precursors | N/A |

Characterization of Isotopic Purity for Research Applications

Ensuring the isotopic purity of Choline-d13 (sulfate) is paramount for its use in research, as impurities can lead to erroneous data interpretation. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HR-MS): ESI-HR-MS (Electrospray Ionization-High-Resolution Mass Spectrometry) is a powerful tool for determining isotopic purity. nih.govresearchgate.net It can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios. nih.gov By analyzing the relative abundance of the ion corresponding to Choline-d13 and any ions corresponding to less-deuterated versions (e.g., d12, d11), a quantitative measure of isotopic enrichment can be calculated. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary information. While ¹H NMR can be used to detect any residual, non-deuterated sites, ²H (Deuterium) NMR is used to confirm the positions of the deuterium labels. ansto.gov.aursc.org Furthermore, ¹³C NMR can also be employed to confirm the carbon skeleton and the purity of the sample. ansto.gov.au The integration of signals in the NMR spectra can provide insights into the relative isotopic purity. rsc.org Together, NMR and MS provide a comprehensive picture of both the structural integrity and the isotopic enrichment of the synthesized compound. nih.govuky.edu

The following table presents hypothetical data illustrating how isotopic purity might be reported for a batch of synthesized Choline-d13.

Table 2: Illustrative Isotopic Purity Analysis of a Choline-d13 Batch

| Analytical Method | Parameter Measured | Result | Interpretation |

|---|---|---|---|

| ESI-HR-MS | Relative Abundance of Isotopologues | d13: 99.2%, d12: 0.6%, d11: 0.2% | The sample has an isotopic purity of 99.2% for the desired d13 species. |

| ¹H NMR | Residual Proton Signals | <1% relative to internal standard | Confirms a high degree of deuteration across all expected positions. |

| ²H NMR | Deuterium Signal Positions | Signals correspond to methyl and ethylene groups | Confirms that deuterium is incorporated at the correct locations. |

Potential Kinetic Isotope Effects in Deuterated Choline Metabolism

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This is because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, thus requiring more energy to break. In the context of choline metabolism, this can have significant implications.

The primary pathway for choline catabolism involves its oxidation to betaine (B1666868) aldehyde, a reaction catalyzed by the enzyme choline oxidase. nih.govacs.org This step involves the cleavage of a C-H bond on the carbon adjacent to the hydroxyl group. Studies using deuterated choline analogues have demonstrated a significant KIE for this enzymatic reaction. nih.govnih.gov For example, research on [1,2-²H₄]-choline showed a large KIE, indicating that the C-H bond cleavage is a rate-limiting step in the oxidation process. nih.govacs.orgacs.org

This slowing of the metabolic rate is a key reason for using deuterated choline in research, particularly in PET imaging. aacrjournals.org By reducing the rate of oxidation to betaine, more of the deuterated choline analogue is available to be taken up by cells and phosphorylated by choline kinase, which is often upregulated in cancer cells. aacrjournals.orgaacrjournals.org This "metabolic trapping" enhances the signal from tumors. aacrjournals.org While a lack of isotope effect has been reported for the synthesis and catabolism of acetylcholine (B1216132) from deuterated choline, the effect on the oxidative pathway is well-established. documentsdelivered.com

The magnitude of the KIE can be influenced by factors such as pH and oxygen concentration, which can modulate whether the enzymatic reaction proceeds forward or reverts. nih.govnih.gov The table below summarizes key findings from studies on the kinetic isotope effect in choline metabolism.

Table 3: Kinetic Isotope Effect (KIE) in Choline Oxidase-Mediated Metabolism

| Deuterated Substrate | Kinetic Parameter | Observed KIE (D(V/K) or Dkcat/Km) | Reference |

|---|---|---|---|

| [1,2-²H₄]-choline | D(V/K) | Decreased from 12.4 to 4.1 as pH increased | nih.gov |

| [1,2-²H₄]-choline | D(kcat/Km) | ~10.6 (at saturating oxygen) | acs.orgacs.org |

| ¹¹C-D4-choline vs ¹¹C-choline | In vivo oxidation in liver | 51.2% decrease in betaine levels at 2 min | nih.gov |

Advanced Analytical Methodologies for Choline D13 Sulfate in Research

Mass Spectrometry-Based Approaches for Labeled Metabolite Detection

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of molecules, including isotopically labeled compounds like Choline-d13 (sulfate).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Species-Level Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the analysis of choline (B1196258) and its metabolites in various biological samples. creative-proteomics.comnih.gov This method combines the separation capabilities of liquid chromatography with the precise detection of mass spectrometry. nih.gov

In the context of Choline-d13 (sulfate) research, LC-MS/MS allows for the simultaneous quantification of different choline-related compounds and phospholipid classes in a single run. nih.gov For instance, a hydrophilic interaction liquid chromatography (HILIC) approach coupled with positive ion electrospray mass spectrometry can be optimized to determine each compound or class. nih.gov The use of stable isotope-labeled internal standards, such as Choline-d13, is essential for accurate quantification and can help eliminate matrix effects. shimadzu.comnih.gov

Key Research Findings:

LC-MS/MS methods have been developed and validated to identify and quantify major choline-containing compounds in various matrices, including plasma, tissues, and food. creative-proteomics.comnih.gov

The use of HILIC-LC-MS/MS allows for the separation and analysis of small, highly polar quaternary amine compounds like choline and its metabolites, which are not well-retained on traditional reversed-phase columns. lcms.czlcms.cz

Studies have demonstrated the ability to detect newly synthesized phosphatidylcholine (PC) lipids through the incorporation of d9-choline using precursor ion scans. nih.gov

Table 1: LC-MS/MS Parameters for Choline Metabolite Analysis

| Parameter | Description | Reference |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining polar choline metabolites. | nih.govlcms.czlcms.cz |

| Ionization | Electrospray Ionization (ESI) is commonly used to generate ions from the choline compounds for MS analysis. | creative-proteomics.comnih.gov |

| Mass Analysis | Tandem mass spectrometry (MS/MS) provides high specificity and allows for Multiple Reaction Monitoring (MRM) for targeted quantification. | nih.govshimadzu.com |

| Internal Standards | Deuterated standards like Choline-d13 are used to correct for variations in sample preparation and instrument response. | shimadzu.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Labeling Patterns

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for analyzing choline and its metabolites, particularly for determining isotope labeling patterns. nih.govnih.gov This method involves separating volatile compounds in a gas chromatograph before they are introduced into the mass spectrometer. For non-volatile compounds like choline, derivatization is often required to make them suitable for GC analysis. nih.gov

The analysis of mass isotopomer distribution using GC-MS can provide detailed information about metabolic pathways. nih.gov By tracking the incorporation of isotopes from labeled precursors like Choline-d13, researchers can elucidate the relative activities of different metabolic routes. nih.gov

Key Research Findings:

GC-MS has been used to quantify isotopomers of choline metabolites, such as d0 and d3 forms of sarcosine (B1681465) and methionine. nih.gov

While powerful, traditional GC-MS methods for choline analysis can be time-consuming and complex, often requiring derivatization steps. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) in Untargeted Metabolomics

High-resolution mass spectrometry (HRMS) offers significant advantages for untargeted metabolomics studies, which aim to measure as many metabolites as possible in a sample without pre-selecting them. nih.govkoreascience.kr The high resolving power of HRMS instruments, such as Orbitrap and TOF analyzers, allows for the accurate determination of elemental compositions and the differentiation of isobaric compounds—molecules with the same nominal mass but different exact masses. nih.govjfda-online.com

In the context of Choline-d13 (sulfate), HRMS is crucial for unambiguously detecting isotopically labeled species in complex biological matrices where endogenous lipids can cause isobaric interferences. nih.gov This capability enables researchers to conduct hypothesis-free biomarker discovery and gain a comprehensive understanding of metabolic changes. nih.gov

Key Research Findings:

LC-HRMS has been successfully applied to untargeted metabolomics of dried blood spots to identify metabolites associated with various population characteristics. nih.gov

Untargeted LC-HRMS combined with chemometrics has been used to differentiate between meat samples, highlighting its potential for food authenticity testing. koreascience.kr

The high mass accuracy of HRMS is essential for identifying and confirming the structures of novel metabolites in complex samples. jfda-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. youtube.comnih.gov It is particularly valuable for studying proteins and other biomolecules.

¹³C-Edited NOESY Spectra for Structural Biology

¹³C-edited Nuclear Overhauser Effect Spectroscopy (NOESY) is an NMR experiment used to determine the three-dimensional structure of molecules. It measures the transfer of nuclear spin polarization from one nucleus to another through space, providing distance constraints between atoms. In the context of protein structural biology, ¹³C-edited NOESY spectra are particularly useful for studying large proteins. asahiworks.jp

Applications in Protein Stabilization and Dynamic Studies

Choline-O-sulfate, including its deuterated form Choline-d13 (sulfate), has been shown to be an effective protein-stabilizing agent in NMR studies. isotope.comckisotopes.com It helps to maintain the soluble form of proteins in solution, especially at elevated temperatures, which is crucial for acquiring high-quality NMR data. ckisotopes.com

The stabilizing effect of Choline-d13 (sulfate) allows for the study of protein structure and dynamics under near-physiological conditions. ckisotopes.com This is particularly important for understanding protein function, as protein dynamics are often intimately linked to their biological activity.

Key Research Findings:

Choline-O-sulfate (COS) and its deuterated form, COS-d13, significantly improve the stability of proteins in solution, leading to enhanced sensitivity in multidimensional NMR experiments. ckisotopes.com

In studies of proteins like Gi1α, the presence of Choline-d13 (sulfate) prevented thermal denaturation and aggregation at elevated temperatures.

NMR studies have shown that the threefold symmetry of the coiled-coil trimerization domain of cartilage matrix protein is maintained upon reduction of disulfide bonds, with evidence of dynamic fraying at the N-terminus. nih.gov

Proton NMR-Based Metabolomics for Choline Sulfate (B86663) Observation

Proton Nuclear Magnetic Resonance (¹H NMR)-based metabolomics is a powerful technique for the qualitative and quantitative analysis of metabolites in biological samples. The observation of choline sulfate in complex mixtures, such as wheat bran extracts, has been successfully achieved using this methodology. acs.orgacs.org However, the accurate assignment and interpretation of the ¹H NMR spectrum of choline sulfate present significant challenges due to complex peak patterns. acs.orgresearchgate.net

A complete and precise assignment of the ¹H NMR spectrum of choline sulfate, which had been previously unreported, was accomplished through the use of quantum-mechanical driven ¹H iterative full spin analysis (QM-HiFSA). acs.orgacs.org This advanced computational approach enables the full determination of spectral parameters, including chemical shifts (δ), coupling constants (J), and line widths. acs.orgresearchgate.net The complexity in the choline sulfate spectrum arises from two primary factors: ¹H-¹⁴N heteronuclear coupling and non-first-order splitting caused by magnetically non-equivalent geminal protons. acs.orgacs.org The QM-HiFSA method accurately determines these coupling constants, providing a precise spectral interpretation that is crucial for future qualitative and quantitative studies of sources containing choline sulfate. acs.orgresearchgate.net

For metabolomics analysis, ¹H NMR data is often acquired using a 1D NOESY presaturation pulse sequence to suppress the water signal. nih.gov The subsequent processing involves baseline correction, phasing, and referencing to an internal standard like 2,2-dimethyl-2-silapentane-5-sulfonate (DSS). nih.govubc.ca In studies involving wheat bran, a custom compound library for choline sulfate was created within metabolomics software (like Chenomx) to facilitate its quantification, as it was not part of the standard library. nih.gov This custom library was developed by modifying the existing entry for choline to match the experimental ¹H NMR spectrum of a standard choline sulfate sample. nih.gov

The detailed analysis of the ¹H NMR spectrum provides unique insights into the molecular structure. The comparison of methylene (B1212753) proton resonance patterns between choline sulfate, choline, and choline phosphate (B84403) reveals significant differences in their geminal and vicinal coupling constants. acs.orgresearchgate.net These differences, particularly the substantial variation in geminal couplings, contribute to the unique line shape observed for choline sulfate. acs.org

Table 1: ¹H NMR Spectral Data for Choline Sulfate and Related Compounds

| Compound | Proton Assignment | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |

|---|---|---|---|

| Choline Sulfate | -N(CH₃)₃ | 3.27 | ²J(H,N) = 0.69 |

| -CH₂-N | 3.71 | ²J(H,H) = -13.81 ³J(H,H) = 7.16, 2.12 ³J(H,N) = 1.95 | |

| -CH₂-O | 4.49 | ||

| Choline | -N(CH₃)₃ | 3.21 | ²J(H,N) = 0.72 |

| -CH₂-N | 3.52 | ³J(H,H) = 6.89, 3.16 ³J(H,N) = 1.54 | |

| -CH₂-O | 4.06 | ||

| Choline Phosphate | -N(CH₃)₃ | 3.23 | ²J(H,N) = 0.70 |

| -CH₂-N | 3.62 | ³J(H,H) = 6.98, 2.54 ³J(H,N) = 1.70 | |

| -CH₂-O | 4.16 |

Chromatographic Separation Techniques for Choline-d13 (Sulfate) and its Metabolites

The analysis of Choline-d13 (sulfate) and its related polar metabolites necessitates robust chromatographic separation techniques, often coupled with mass spectrometry (MS) for sensitive and specific detection. Due to the highly polar, water-soluble nature of these compounds, conventional reversed-phase liquid chromatography (RPLC) is often inadequate without the use of ion-pairing reagents, which can cause signal suppression and contaminate the MS system. nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the preferred method for the separation of choline and its metabolites. thermofisher.comlcms.cz HILIC columns, with their polar stationary phases, effectively retain and separate small, polar compounds like choline using a mobile phase with a high concentration of an organic solvent, such as acetonitrile (B52724). thermofisher.comlcms.cz This technique allows for efficient separation and subsequent detection by tandem mass spectrometry (LC-MS/MS). thermofisher.com Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, when combined with MS/MS, offers rapid and sensitive analysis, making it suitable for high-throughput metabolomics studies. nih.govdiva-portal.org

A typical UPLC-MS/MS method for choline and its metabolites involves dilution of the sample, protein precipitation, and filtration prior to injection. nih.gov An optimized gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., containing propionic acid or ammonium (B1175870) formate) allows for the efficient separation of multiple analytes within a short run time, often under five minutes. nih.govdiva-portal.orgshimadzu.com

For accurate quantification in complex biological matrices, isotope dilution mass spectrometry is the gold standard. This involves spiking the sample with a stable isotope-labeled internal standard (IS). nih.gov Choline-d13 (sulfate) itself can serve as an internal standard for the analysis of its unlabeled counterpart, or related deuterated compounds like choline-d9 or choline-d13 are used for the quantification of choline and its various metabolites. shimadzu.comcaymanchem.combevital.no The use of these deuterated standards corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision of the quantitative results. bevital.nonih.gov The mass spectrometer is typically operated in the multiple-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. bevital.noresearchgate.net

Table 2: Example Chromatographic Conditions for Choline Metabolite Analysis

| Parameter | Description |

|---|---|

| Chromatography System | UPLC or HPLC |

| Column | HILIC (e.g., Syncronis HILIC, 1.7 µm; Amaze HD) thermofisher.comhelixchrom.com |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Propionic Acid, Ammonium Formate) nih.govthermofisher.com |

| Mobile Phase B | Acetonitrile nih.govthermofisher.com |

| Elution Type | Gradient nih.govmit.edu |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) diva-portal.org |

| Internal Standards | Deuterated analogs (e.g., Choline-d9, Choline-d13, Betaine-d9) shimadzu.combevital.no |

Applications of Choline D13 Sulfate in Illuminating Metabolic Pathways

Stable Isotope Tracing for Quantitative Metabolic Flux Analysis (MFA)

Quantitative metabolic flux analysis (MFA) is a cornerstone technique for understanding the complexities of cellular metabolism. It allows for the measurement of in vivo reaction rates within a metabolic network. frontiersin.org The use of stable isotope tracers, such as Choline-d13 (sulfate), is central to this methodology.

Principles of Isotopic Tracing in Biological Systems

Isotopic tracing operates on a simple yet elegant principle: introducing a labeled compound into a biological system and tracking its incorporation into various metabolites. Stable isotopes are non-radioactive variants of elements that contain a different number of neutrons, resulting in a different mass. nih.gov This mass difference allows them to be distinguished from their naturally occurring, lighter counterparts using techniques like mass spectrometry. nih.govtechnologynetworks.com When a cell or organism is supplied with a nutrient labeled with a stable isotope, such as the deuterium (B1214612) in Choline-d13 (sulfate), the labeled atoms are incorporated into downstream metabolic products. technologynetworks.com By analyzing the mass distribution of these products, scientists can deduce the pathways through which the labeled nutrient was processed. researchgate.net This method provides a direct measure of metabolic activity and pathway utilization. researchgate.net

The power of this technique lies in its ability to resolve differential pathway utilization by observing the enrichment of heavy isotopes in metabolites synthesized from the tracer nutrient. researchgate.net The choice of the labeled tracer is critical and can significantly impact the quality of the information obtained from an experiment. frontiersin.org

Experimental Design and Optimization for Flux Resolution

A well-designed isotopic tracing experiment is crucial for obtaining accurate and meaningful metabolic flux data. The selection of the isotopic tracer, the duration of labeling, and the analytical methods used for detection are all critical parameters that need careful consideration. nih.govisotope.com The goal is to maximize the information content of the labeling data to achieve the highest possible resolution of metabolic fluxes. frontiersin.org

Optimal experimental design often involves computational modeling to predict which tracers will provide the most informative labeling patterns for a given metabolic network. frontiersin.org This a priori analysis helps in selecting a tracer that will produce distinct labeling signatures for different metabolic pathways, thereby improving the accuracy of the flux estimations. nih.gov For instance, in complex systems like mammalian cells with multiple substrate uptakes, careful planning is essential to resolve the numerous fluxes involved in central carbon metabolism. uq.edu.au The experimental setup, including the combination of different labeled substrates, can be evaluated using approaches like Monte-Carlo simulations to assess the achievable precision and accuracy of the flux measurements. researchgate.net

Computational Modeling and Isotopomer Balance Equations

The data generated from stable isotope tracing experiments are interpreted using computational models that mathematically describe the flow of atoms through the metabolic network. frontiersin.org At the heart of this analysis are isotopomer balance equations. Isotopomers are molecules that differ only in the isotopic composition of their atoms. nih.gov These balance equations account for all the reactions that produce and consume a particular metabolite, tracking the distribution of labeled isotopes. nih.govvanderbilt.edu

For a metabolic network at a steady state, these balances form a system of algebraic equations. plos.org However, for dynamic systems where isotopic labeling is not at a steady state, the balances are described by a system of ordinary differential equations. nih.govvanderbilt.edu Solving these equations allows for the estimation of intracellular fluxes by comparing the simulated labeling patterns with the experimentally measured data. nih.gov Due to the complexity of these models, which can involve thousands of equations, specialized software packages have been developed to automate the generation and solution of these balance equations. nih.govvanderbilt.edu

In Vitro and Ex Vivo Applications of Choline-d13 (Sulfate) Tracing in Cellular and Tissue Models

Choline-d13 (sulfate) is utilized in a variety of in vitro and ex vivo settings to probe choline (B1196258) metabolism. In cellular models, such as cultured cells, introducing Choline-d13 allows researchers to trace its incorporation into key phospholipids (B1166683) like phosphatidylcholine. molbiolcell.org This provides insights into the activity of different biosynthetic pathways under various conditions. For example, studies have used deuterated choline to investigate the synthesis and turnover of phospholipids in yeast and to understand how cells respond to the depletion of essential nutrients. molbiolcell.org

In tissue models, Choline-d13 can be used to study the transport and metabolism of choline across biological barriers, such as the blood-brain barrier. biorxiv.orgresearchgate.net These ex vivo applications are crucial for understanding how choline is delivered to and utilized by different organs. Furthermore, stable isotope tracing with deuterated choline has been employed to investigate phospholipid synthesis and turnover in human samples obtained through procedures like bronchoalveolar lavage, providing valuable information about lung surfactant metabolism. d-nb.info

Investigating Choline Metabolism and its Derivatives

Choline is a vital nutrient that serves as a precursor for the synthesis of several important molecules, including phospholipids and the neurotransmitter acetylcholine (B1216132). nih.gov Stable isotope tracing with Choline-d13 provides a powerful method to dissect the complex network of reactions involved in choline metabolism.

Elucidation of Phospholipid Synthesis Pathways (e.g., Phosphatidylcholine, Sphingomyelin)

Phospholipids are fundamental components of cellular membranes, and their synthesis is a tightly regulated process. Choline-d13 tracing has been instrumental in elucidating the pathways of phosphatidylcholine (PC) and sphingomyelin (B164518) (SM) synthesis. nih.govnih.gov

When Choline-d13 is introduced into a biological system, the deuterium-labeled choline is incorporated into PC through the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway. researchgate.net By measuring the amount of labeled PC over time, researchers can quantify the rate of this pathway. Similarly, the synthesis of sphingomyelin, which involves the transfer of a phosphocholine (B91661) head group from PC to ceramide, can be traced. nih.govwikipedia.org Studies using labeled choline have demonstrated that the newly synthesized sphingomyelin contains the isotopic label, confirming the precursor-product relationship. nih.gov

This approach has been used to study how different factors, such as the availability of fatty acids, can influence the activities of these biosynthetic pathways. nih.gov For example, stable isotopic tracer experiments have revealed that an excess of certain free fatty acids can alter the balance of phospholipid synthesis in hepatocytes, contributing to conditions like non-alcoholic fatty liver disease. nih.govresearchgate.net

Table 1: Research Findings on Phospholipid Synthesis Using Deuterated Choline Tracing

| Study Focus | Model System | Key Finding | Citation |

| Effect of Free Fatty Acids on Phospholipid Metabolism | Rat Hepatocytes | Excessive free fatty acids alter the balance of PC and PE synthesis, with the CDP-ethanolamine and PEMT pathways being affected. | nih.govresearchgate.net |

| Sphingomyelin Synthesis | Transfected Cells | Expression of sphingomyelin synthase 1 and 2 leads to the synthesis of NBD-SM that is labeled with [14C]-choline. | nih.gov |

| Phosphatidylcholine Depletion | Yeast (cho2opi3 cells) | Depletion of PC leads to changes in the acyl chain composition of newly synthesized PC, as traced by D13-choline. | molbiolcell.org |

| Surfactant Phospholipid Synthesis | Healthy Humans | In vivo infusion of methyl-D9-choline chloride allows for the measurement of synthesis and turnover of individual molecular species of surfactant PC. | d-nb.info |

| Choline Transport at the Blood-Brain Barrier | Mice | Deuterated LPC tracing reveals the role of Mfsd7c in exporting choline derived from lysophosphatidylcholine (B164491) remodeling in the brain. | biorxiv.orgresearchgate.net |

Characterization of One-Carbon Metabolism and Methyl Group Donation via Betaine (B1666868) Formation

The metabolic fate of choline is intricately linked to one-carbon metabolism, a critical network of biochemical reactions essential for the synthesis of nucleotides, amino acids, and for methylation reactions. Choline, through its oxidation to betaine, serves as a significant methyl group donor. The use of stable isotope-labeled choline, such as Choline-d13 (sulfate), has been instrumental in elucidating the dynamics of this pathway.

When deuterated choline (e.g., d9-choline) is introduced into a biological system, it is metabolized into deuterated betaine (d9-betaine). This labeled betaine then participates in the betaine-homocysteine methyltransferase (BHMT) reaction, which is particularly active in the liver and kidneys. nih.govbevital.no In this reaction, a methyl group from betaine is transferred to homocysteine to regenerate methionine. The use of d9-choline allows researchers to trace this methyl group transfer by detecting the formation of d3-methionine. nih.gov This newly synthesized d3-methionine can then be activated to S-adenosyl-d3-methionine (d3-SAM), which subsequently donates its labeled methyl group in various methylation reactions, including the synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE) via the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, resulting in the formation of d3-PC. nih.govspringermedizin.de

Studies utilizing d9-choline have demonstrated that the oxidation of choline to betaine is a significant metabolic route. For instance, in studies with human subjects administered different forms of d9-choline, the appearance of d9-betaine in plasma was observed, confirming the in vivo conversion. nih.gov The subsequent detection of d3-PC in plasma provided direct evidence of the contribution of choline-derived methyl groups to the endogenous synthesis of PC. nih.govspringermedizin.de Interestingly, the rate of betaine formation and its contribution to the methyl pool can be influenced by various factors, including the chemical form of the administered choline. nih.gov

The following table summarizes the key metabolites traced using deuterated choline to study one-carbon metabolism:

| Labeled Precursor | Key Labeled Metabolites | Metabolic Pathway Illuminated |

| Choline-d9 | d9-Betaine | Oxidation of choline |

| Choline-d9 | d3-Methionine | Remethylation of homocysteine via BHMT |

| Choline-d9 | d3-Phosphatidylcholine (d3-PC) | PEMT pathway for PC synthesis |

Insights into Neurochemical Pathway Precursors (e.g., Acetylcholine Synthesis)

Choline is an essential precursor for the synthesis of the neurotransmitter acetylcholine (ACh), a molecule critical for a myriad of functions including memory, muscle control, and mood regulation. mdpi.comresearchgate.net The synthesis of ACh occurs in cholinergic neurons and is catalyzed by the enzyme choline acetyltransferase (ChAT), which transfers an acetyl group from acetyl-CoA to choline. nih.gov The availability of choline is a rate-limiting step for ACh production. nih.gov

Isotopically labeled forms of choline, including deuterated and 13C-labeled analogs, have been invaluable in studying the dynamics of ACh synthesis. nih.govacs.org By introducing labeled choline into neuronal systems, researchers can track its uptake and subsequent incorporation into ACh, providing a direct measure of the rate of ACh synthesis and turnover. nih.gov

For example, studies using [3H]choline have been employed to investigate the coupling of choline transport into synaptosomes with its acetylation to form ACh. nih.gov More advanced techniques using stable isotopes like deuterium in conjunction with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy offer a non-radioactive means to trace these pathways. nih.govresearchgate.net The use of [1,1,2,2-D4, 2-13C]choline has been proposed as a promising molecular probe for hyperpolarized magnetic resonance spectroscopy studies to monitor the metabolic conversion of choline to acetylcholine in real-time. nih.gov The distinct chemical shifts of the labeled carbon in choline and acetylcholine allow for their differentiation from other choline metabolites like phosphocholine and betaine. nih.gov

Research has shown that choline stored in membrane phospholipids, particularly phosphatidylcholine (PC), can be hydrolyzed to provide free choline for ACh synthesis. researchgate.net Isotopic labeling studies have been crucial in demonstrating that ACh can be synthesized from choline derived from the degradation of endogenous PC. researchgate.net This highlights a crucial link between lipid metabolism and neurotransmitter synthesis, where the cell membrane can act as a reservoir for choline.

The table below illustrates the application of isotopically labeled choline in studying acetylcholine synthesis:

| Isotopic Label | Technique | Key Finding | Reference |

| [3H]Choline | Radioisotope Dilution | Choline transport is rate-controlling for ACh synthesis. | nih.gov |

| [1,1,2,2-D4, 2-13C]Choline | Hyperpolarized MRS | Allows for real-time monitoring of choline conversion to acetylcholine. | nih.gov |

| [3H]PtdCho | Enzymatic Modification & HPLC | ACh can be synthesized from choline derived from endogenous PC. | researchgate.net |

These tracer studies have significantly advanced our understanding of the intricate regulation of ACh synthesis and the precursor sources that fuel this vital neurochemical pathway.

Analysis of Interorgan Choline Metabolite Communications

Choline and its metabolites are not confined to the cells in which they are synthesized; they are actively transported between different organs, creating a complex network of interorgan communication that is vital for maintaining whole-body homeostasis. The use of deuterated choline isotopes has been pivotal in mapping these transport routes and understanding the dynamic exchange of choline metabolites between tissues such as the liver, brain, kidneys, and lungs. springermedizin.demdpi.comnih.govmdpi.com

The liver plays a central role in choline metabolism, being the primary site for both the synthesis of phosphatidylcholine (PC) destined for secretion in very-low-density lipoproteins (VLDL) and the oxidation of choline to betaine. springermedizin.deplos.org Studies in rodent models using d9-choline have shown that after administration, labeled choline and its metabolites, such as d9-betaine and d9-PC, appear in the plasma and are subsequently taken up by other organs. mdpi.com For instance, research has demonstrated that d9-PC synthesized in the liver can be transported via the bloodstream and taken up by the brain and lungs, particularly during periods of high demand or when local synthesis is insufficient. mdpi.com This suggests a mechanism whereby the liver can supply other organs with essential choline compounds.

Deuterated choline tracer studies have also shed light on the metabolic fate of choline within specific organs. In a rabbit kidney model, an infusion of [2H9]choline led to high levels of [2H9]betaine in the cortex and, to a lesser extent, in the inner medulla, highlighting the kidney's role in choline oxidation. mdpi.com Furthermore, studies in neonatal rat pups have revealed the dynamic distribution of d9-choline and its metabolites between the liver, brain, and lungs, indicating a preferential shuttling of choline to the rapidly developing brain. mdpi.com

Recent research using 13C-stable isotope-resolved metabolomics has further underscored the role of the gut microbiome in interorgan choline communication. nih.gov This work identified that choline synthesized by the gut microbiome can be absorbed and contribute to the host's choline pool, subsequently being used for the synthesis of phospholipids in various organs. nih.gov

The following table summarizes key findings from studies on interorgan choline metabolite communication using deuterated choline:

| Study Model | Deuterated Tracer | Key Finding | Reference |

| Adult Humans | d9-Choline Chloride, d9-POPC | Demonstrated the appearance of d9-betaine and d3-PC in plasma, indicating hepatic processing and methyl group donation. | nih.govspringermedizin.de |

| Neonatal Rats | d9-Choline Chloride | Showed transport of liver-derived d9-PC to the brain and lungs. | mdpi.com |

| Rabbit Kidney | [2H9]Choline | Revealed high levels of d9-betaine formation in the kidney cortex. | mdpi.com |

| Mice | 13C-labeled nutrients | Identified the gut microbiome as a source of choline for host organs. | nih.gov |

Role in Cellular Lipid Homeostasis Research

Mechanisms of Lipoprotein Assembly and Secretion

Choline, primarily in the form of phosphatidylcholine (PC), is indispensable for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. plos.orgresearchgate.net VLDL particles are responsible for transporting endogenously synthesized triglycerides from the liver to peripheral tissues. numberanalytics.comresearchgate.net A deficiency in choline impairs VLDL secretion, leading to the accumulation of fat in the liver (steatosis). researchgate.net

The use of isotopically labeled choline, such as Choline-d13 (sulfate), has provided crucial insights into the specific role of PC in this process. VLDL assembly is a multi-step process that occurs within the endoplasmic reticulum (ER) and Golgi apparatus. numberanalytics.comresearchgate.net It begins with the lipidation of apolipoprotein B-100 (apoB-100), the primary structural protein of VLDL. numberanalytics.com PC is a major component of the surface monolayer of the VLDL particle, and its active synthesis is required for the proper folding and lipidation of apoB-100 and the subsequent budding of the nascent lipoprotein particle from the ER membrane. plos.orgresearchgate.net

Isotopic labeling studies in cultured rat hepatocytes have shown that PC synthesized from choline via the CDP-choline pathway is preferentially incorporated into secreted VLDL particles compared to PC synthesized via the PEMT pathway. plos.org This suggests that there are distinct pools of PC within the hepatocyte that are earmarked for different metabolic fates. By using d9-choline, researchers can specifically trace the contribution of the CDP-choline pathway to VLDL-PC. nih.gov The detection of d9-PC in secreted VLDL particles provides direct evidence for the utilization of exogenous choline in lipoprotein assembly.

Furthermore, studies have shown that inhibiting PC synthesis leads to the intracellular degradation of apoB-100, preventing the formation of mature VLDL particles. nih.gov The use of deuterated choline in combination with proteomic and lipidomic analyses allows for a detailed examination of how perturbations in choline metabolism affect the entire VLDL assembly and secretion machinery.

The table below highlights the role of PC in VLDL assembly as elucidated by studies, some of which have utilized isotopic labeling:

| Key Aspect of VLDL Assembly | Role of Phosphatidylcholine (PC) | Supporting Evidence |

| ApoB-100 Lipidation | Essential for the initial and subsequent lipidation steps of apoB-100. | Inhibition of PC synthesis impairs VLDL secretion. researchgate.net |

| VLDL Particle Formation | Major component of the VLDL surface monolayer. | PC synthesized via the CDP-choline pathway is preferentially used for VLDL. plos.org |

| VLDL Secretion | Active PC synthesis is required for the release of mature VLDL particles from the liver. | Choline deficiency leads to reduced VLDL secretion. researchgate.netnih.gov |

These research findings underscore the critical and specific role of choline-derived PC in the complex process of hepatic VLDL assembly and secretion, with deuterated choline serving as a powerful tool to dissect these mechanisms.

Modulation of Cellular Lipid Accumulation and Transport

Choline metabolism is fundamentally linked to the regulation of lipid accumulation and transport within cells. The use of deuterated choline tracers has been instrumental in investigating how choline and its metabolites influence these processes at a molecular level. A primary mechanism by which choline modulates lipid accumulation is through its role in the synthesis of phosphatidylcholine (PC), which is essential for the packaging and export of triglycerides from the liver as very-low-density lipoproteins (VLDL). mdpi.com In the absence of sufficient choline, VLDL secretion is impaired, leading to the accumulation of triglycerides in hepatocytes, a condition known as hepatic steatosis or fatty liver.

Isotopic labeling studies with deuterated choline allow for the direct tracing of choline into PC and the subsequent tracking of this labeled PC into secreted lipoproteins. nih.gov This provides a quantitative measure of how choline availability impacts lipid export from the liver. Furthermore, research using d9-choline has helped to differentiate the metabolic fates of choline and the relative contributions of different pathways to PC synthesis. nih.gov

Beyond its role in VLDL secretion, choline metabolism also influences cellular lipid composition and membrane dynamics. Studies in yeast using d13-choline have shown that depleting PC from cellular membranes leads to significant remodeling of the acyl chains of the remaining phospholipids, with a shift towards shorter and more saturated fatty acids. This suggests a homeostatic mechanism to maintain membrane integrity and fluidity in response to changes in phospholipid headgroup composition.

The transport of choline into cells is also a critical regulatory point. The choline transporter-like (CTL) family of proteins mediates choline uptake, which is the first step for its incorporation into phospholipids. ebm-journal.org By using deuterated choline, researchers can study the kinetics of choline transport and how it is coupled to downstream metabolic pathways, such as PC synthesis.

The following table summarizes research findings on how choline modulates cellular lipid accumulation and transport, with a focus on insights gained from isotopic labeling studies:

| Cellular Process | Effect of Choline/PC | Insights from Deuterated Choline Studies |

| Hepatic Triglyceride Export | Essential for VLDL assembly and secretion. | Tracing d9-choline into VLDL-PC demonstrates its direct role in lipid export. nih.gov |

| Cellular Lipid Composition | Influences the fatty acid profile of membrane phospholipids. | PC depletion studies with d13-choline reveal acyl chain remodeling. |

| Choline Uptake | Mediated by specific transporters like CTLs. | Deuterated choline is used to measure the kinetics of transport and its link to lipid synthesis. ebm-journal.org |

Utilization of Choline D13 Sulfate in Diverse Biological Research Models

Microbial and Plant Systems Research

In microbes and plants, choline-O-sulfate plays a crucial role in adapting to environmental stress and serves as a substrate in key metabolic pathways. The use of its deuterated isotopologue, Choline-d13 (sulfate), allows researchers to trace its fate and understand these processes with high precision.

Choline-O-sulfate is recognized as an important compatible solute, or osmolyte, which helps organisms survive under conditions of high osmotic stress, such as high salinity or drought. nih.govuni-marburg.de Some plants, fungi, and bacteria accumulate choline-O-sulfate to maintain cellular turgor and protect macromolecules from denaturation. nih.govnih.gov For instance, certain halophytic plants increase their intracellular pool of choline-O-sulfate when subjected to salt stress. uni-marburg.de

In some bacteria, like Sinorhizobium meliloti, choline-O-sulfate is not accumulated as an osmoprotectant itself but is instead metabolized into the more potent osmoprotectant, glycine (B1666218) betaine (B1666868). nih.gov This metabolic conversion is a key stress response strategy. The soil microbe Bacillus subtilis can also take up choline-O-sulfate from the environment and use it as an effective and metabolically inert compatible solute to adapt to high osmolarity. uni-marburg.de Studies have shown that exposing plants like Arabidopsis to beneficial bacteria such as Bacillus subtilis (GB03) can enhance the plant's own synthesis of choline (B1196258) and glycine betaine, leading to increased tolerance to osmotic stress. nih.govresearchgate.net

The use of Choline-d13 (sulfate) in these research contexts would enable precise tracing of its uptake, transport, and conversion. By tracking the d13 label, researchers can quantify the flux through the glycine betaine synthesis pathway and determine the efficiency of different microbial strains in providing osmoprotective benefits to plants. This provides a clear advantage over non-isotopic methods for dissecting the dynamics of stress response mechanisms.

The enzyme responsible for the hydrolysis of choline-O-sulfate into choline and sulfate (B86663) is Choline-O-sulfatase (COSe). nih.govnih.gov This enzyme is a member of the alkaline phosphatase superfamily and is crucial for allowing organisms like Sinorhizobium meliloti to utilize choline-O-sulfate as a source of carbon, nitrogen, and sulfur. nih.govnorthumbria.ac.uk

Detailed structural and mechanistic studies have been performed on COSe from S. meliloti (SmCS). northumbria.ac.uknih.gov Researchers have determined its three-dimensional structure and identified key amino acid residues in the active site responsible for binding the choline substrate. nih.govnih.govnorthumbria.ac.uk Mechanistic studies using H₂¹⁸O labeling have confirmed that the enzyme cleaves the S–O bond of the sulfate ester, a characteristic of class I sulfatases. nih.gov

While these studies have often used radiolabeled substrates like [¹⁴C]choline-O-sulfate to measure enzyme activity, Choline-d13 (sulfate) offers a non-radioactive alternative for detailed kinetic and mechanistic analysis. pnas.org It can be used in kinetic isotope effect (KIE) studies to probe the rate-limiting steps of the catalytic mechanism. Furthermore, its use in NMR spectroscopy can help to characterize the enzyme-substrate complex, providing insights into conformational changes that occur during substrate binding and catalysis. nih.govnih.gov

Table 1: Properties of Sinorhizobium meliloti Choline-O-sulfatase (SmCS)

| Parameter | Value/Description | Reference |

|---|---|---|

| Enzyme Commission (EC) Number | 3.1.6.6 | nih.govnih.gov |

| Function | Hydrolyzes choline-O-sulfate to choline and sulfate | nih.govnih.gov |

| Catalytic Mechanism | Class I sulfatase (S-O bond cleavage) | nih.gov |

| Optimal pH for kcat/KM | 7.6 | northumbria.ac.uk |

| Kinetic Parameters for Choline-O-sulfate | kcat: 2.4 s⁻¹; KM: 0.50 mM | researchgate.net |

| Quaternary Structure | Tetramer in solution | northumbria.ac.uk |

| Key Active Site Residue for Choline Binding | Glutamate (Glu386) | northumbria.ac.uknih.gov |

In Vitro Cellular Models

In vitro cell culture systems are indispensable for studying fundamental cellular processes. Choline-d13 (sulfate), and the resulting choline-d13, are valuable tracers for dissecting metabolic pathways and understanding the biophysical properties of proteins in controlled cellular environments.

Rapidly proliferating cells, particularly cancer cells, exhibit an increased demand for choline. nih.govfrontiersin.org Choline is a crucial nutrient for the synthesis of phosphatidylcholine, the most abundant phospholipid in cellular membranes, which is essential for cell growth and division. frontiersin.orgnih.gov This altered metabolism has become a target for cancer imaging and therapy. frontiersin.orgacs.org

Stable isotope tracing using deuterated choline analogs, such as D9-choline, has been employed to study choline metabolism in various cell lines. aai.org These studies allow for the kinetic analysis of choline uptake and its incorporation into downstream metabolites like phosphocholine (B91661) and phosphatidylcholine. aai.org For example, in TRAF3-deficient B lymphocytes, which have a prolonged survival phenotype, stable isotope labeling demonstrated a significant increase in the biosynthesis of phosphocholine and phosphatidylcholine. aai.org

Choline-d13 (sulfate) can serve as a precursor for choline-d13, which can then be used in similar metabolic flux analyses. Once taken up by cells, the deuterated choline can be traced using mass spectrometry-based metabolomics to quantify the rates of choline transport and phosphorylation, providing a dynamic view of the metabolic adaptations that support cell proliferation. nih.govmdpi.comacs.org

Transformed, or cancerous, cell lines display significant alterations in choline metabolism compared to their normal counterparts. nih.gov A common feature is the upregulation of choline kinase α (ChoKα), the enzyme that phosphorylates choline to phosphocholine, the first committed step in the Kennedy pathway for phosphatidylcholine synthesis. nih.govacs.org This leads to an accumulation of phosphocholine, a phenomenon often referred to as the "choline phenotype" of cancer. nih.govacs.org

Isotope tracing studies have been instrumental in mapping these metabolic changes. By incubating cells with labeled choline, researchers can follow its metabolic fate. For instance, a study using ¹³C-choline tracing in normal and transformed epithelial cells revealed that tumor-derived cells specifically activated the pathway for converting choline to betaine, a process not observed in the normal cells. nih.gov Another study using [¹⁴C]-Cho in a hepatocellular carcinoma cell line (WCH17) showed that the tracer was preferentially incorporated into phosphocholine, whereas in normal rat hepatocytes, it was primarily oxidized to betaine. acs.org

Using Choline-d13 (sulfate) as a source for choline-d13 allows for precise quantification of these altered metabolic fluxes in transformed cells. The heavy isotope label enables sensitive detection and differentiation from endogenous, unlabeled choline pools, making it possible to build detailed metabolic models of cancer cell activity.

Table 2: Findings from Isotope Tracing of Choline Metabolism in Various Cell Lines

| Cell Line/Type | Tracer Used | Key Finding | Reference |

|---|---|---|---|

| Tumor-derived epithelial cells | ¹³C-choline | Activated de novo synthesis of betaine from choline. | nih.gov |

| Hepatocellular Carcinoma (WCH17) | [¹⁴C]-Choline | Preferential incorporation of choline into phosphocholine. | acs.org |

| Primary Rat Hepatocytes | [¹⁴C]-Choline | Choline primarily oxidized to betaine. | acs.org |

| TRAF3-deficient B cells | D₉-Choline | Markedly elevated biosynthesis of phosphocholine and phosphatidylcholine. | aai.org |

| Human Renal Carcinoma (in vivo) | D₉-Choline | Demonstrated uptake and accumulation in tumor tissue, allowing for metabolic imaging. | mdpi.com |

Biophysical studies, particularly those aimed at determining the three-dimensional structure of proteins using NMR spectroscopy, often require high concentrations of stable, soluble protein. isotope.com Many proteins, however, are prone to aggregation under these conditions. Osmolytes are small organic molecules that can stabilize protein structures and increase their solubility. pnas.orgnih.gov

Choline-O-sulfate is known to act as a stabilizing osmolyte. isotope.com Its deuterated form, Choline-d13 (sulfate), is particularly useful in protein NMR studies. isotope.com It serves the dual function of stabilizing the protein in solution while also being "NMR-silent" in proton NMR experiments due to the replacement of protons with deuterium (B1214612). This reduces the overwhelming signal from the solvent and additives, simplifying the spectrum and making it easier to analyze the signals from the protein of interest. The use of deuterium oxide (D₂O) as a solvent is another common strategy to study protein dynamics and stability, as it forms stronger hydrogen bonds than water. pnas.orgucl.ac.uk The presence of a deuterated osmolyte like Choline-d13 (sulfate) complements these approaches, providing a more robust environment for determining protein structure and analyzing conformational stability. pnas.orgucl.ac.uk

In Vivo Non-Human Animal Models

The application of stable isotope-labeled compounds, such as Choline-d13 (sulfate), in non-human animal models represents a significant advancement in metabolic research. These models, primarily rodent, allow for the dynamic tracking of choline's metabolic fate within a complete biological system, offering crucial insights into physiological and pathological processes that are unattainable through in vitro experiments alone.

Assessing Organ-Specific Metabolic Responses to Labeled Choline

For example, studies can trace the administered Choline-d13 to key organs and measure its incorporation into essential molecules. In the liver, a central site for choline metabolism, researchers can observe its conversion into phosphatidylcholine, a critical component of cell membranes, and its oxidation to betaine, which is vital for methylation reactions. nih.gov In the brain, the transport of labeled choline across the blood-brain barrier and its synthesis into the neurotransmitter acetylcholine (B1216132) can be monitored, providing data on neurotransmitter production rates. nih.gov The kidneys' role in choline homeostasis is also significant; they are involved in filtering, reabsorbing, and metabolizing choline. nih.gov Studies using isotopically labeled choline have shown that after administration, a high signal intensity is initially observed in the heart and kidneys, with the signal localizing almost entirely to the kidneys after a short period. nih.gov

The following interactive table illustrates the hypothetical distribution and primary metabolic function of Choline-d13 in major organs based on typical research findings.

Organ-Specific Metabolism of Labeled Choline This table contains hypothetical data for illustrative purposes.

| Organ | Primary Labeled Metabolite(s) | Key Metabolic Pathway Investigated |

|---|---|---|

| Liver | d13-Phosphatidylcholine, d13-Betaine | Phospholipid synthesis, One-carbon metabolism |

| Brain | d13-Acetylcholine, d13-Phosphatidylcholine | Neurotransmitter synthesis, Membrane maintenance |

| Kidney | d13-Choline, d13-Betaine | Excretion and reabsorption, Osmoregulation |

| Muscle | d13-Phosphatidylcholine | Membrane integrity, Carnitine synthesis support |

Studying Gut Microbiome-Host Metabolic Interactions

The interplay between the gut microbiome and host metabolism is a field of intense research, with the metabolism of choline being a key area of focus. Certain gut bacteria can metabolize dietary choline into trimethylamine (B31210) (TMA). usda.govnih.gov This TMA is absorbed by the host and transported to the liver, where it is converted by the enzyme flavin-containing monooxygenase 3 (FMO3) into trimethylamine N-oxide (TMAO), a metabolite that has been linked with an increased risk of cardiovascular diseases. nih.govmdpi.com

The use of Choline-d13 in animal models, particularly comparing germ-free (gnotobiotic) mice with conventionally-raised counterparts, has been pivotal in elucidating this pathway. nih.gov When Choline-d13 is administered, the production of d9-TMA and subsequently d9-TMAO can be directly attributed to the metabolic activity of the gut microbiota. researchgate.net Studies show that in germ-free mice, which lack gut bacteria, the conversion of choline to TMA is virtually absent. nih.govnih.gov This definitively demonstrates the essential role of the microbiome in this process. By colonizing germ-free mice with specific TMA-producing bacterial strains, researchers can confirm that these microbes are responsible for the accumulation of TMAO in the host's serum. nih.gov These experiments highlight the significant impact of the gut microbiota on the bioavailability of dietary choline for the host. usda.govnih.gov

The interactive table below summarizes the expected findings from a comparative study using Choline-d13 in conventional versus germ-free mice, highlighting the indispensable role of the gut microbiota.

Impact of Gut Microbiota on Choline-d13 Metabolism This table represents hypothetical data for illustrative purposes. The '+' symbols indicate the relative abundance of the metabolite detected in plasma.

| Labeled Metabolite | Conventional Mice | Germ-Free Mice |

|---|---|---|

| Choline-d13 | + | +++ |

| Betaine-d9 | ++ | ++ |

| Trimethylamine-d9 (TMA) | +++ | Not Detected |

| Trimethylamine N-oxide-d9 (TMAO) | +++ | Not Detected |

These findings underscore the complex metabolic relationship between the host and its intestinal microbes. The insights gained from using Choline-d13 in these animal models are vital for developing strategies that may target the gut microbiome to improve health and reduce the risks associated with choline-dependent metabolic pathways. nih.gov

Methodological Challenges and Future Directions in Choline D13 Sulfate Research

Analytical Challenges in Labeled Metabolite Quantification and Isotopic Enrichment

The accurate quantification of isotopically labeled metabolites like Choline-d13 (sulfate) and the determination of their isotopic enrichment present considerable analytical challenges. These hurdles must be overcome to ensure the reliability and accuracy of metabolic flux data.

A primary challenge lies in the sheer chemical diversity and wide dynamic range of metabolites in biological samples. frontiersin.orgnih.gov Metabolites exist at vastly different concentrations, and accurately quantifying low-intensity isotopic peaks of less abundant species requires highly sensitive and robust analytical platforms. nih.govfrontiersin.org Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the principal techniques used, each with its own set of advantages and limitations. fiveable.memdpi.com High-resolution mass spectrometry (HRMS) is crucial for reliably detecting and quantifying isotopically enriched metabolites, as it can distinguish the small mass shifts caused by the heavy isotopes from other interfering ions. mdpi.com

Another significant issue is the natural abundance of stable isotopes (e.g., ¹³C, ²H), which must be corrected for to accurately determine the enrichment from the labeled tracer. While this is less of a concern for small molecules with significant label incorporation, it becomes a complex variable for larger molecules or when using low-resolution instrumentation. Furthermore, analytical variability, including ion suppression and matrix effects in MS, can plague metabolomics studies, making reproducible quantification across different samples and laboratories a persistent challenge. researchgate.netthermofisher.com The use of stable isotope-labeled internal standards is a key strategy to compensate for these variations, but creating a comprehensive standard for every metabolite in a large-scale study is often impractical and cost-prohibitive. researchgate.netthermofisher.com

| Analytical Challenge | Description | Potential Mitigation Strategies |

| Wide Dynamic Range of Metabolites | Biological systems contain metabolites at concentrations spanning several orders of magnitude, making it difficult to detect and quantify low-abundance species and their labeled isotopologues simultaneously. frontiersin.orgnih.gov | Utilization of highly sensitive analytical instruments like triple quadrupole (QqQ) MS for targeted analysis and high-resolution MS (HRAM-MS) for untargeted analysis. thermofisher.com |

| Isotopic Peak Quantification | Accurate quantification of low-intensity isotopic peaks is necessary for precise enrichment calculations but can be hampered by low signal-to-noise ratios. nih.govfrontiersin.org | Employment of powerful ion-chromatographic deconvolution and spectrum matching algorithms; use of sensitive single ion monitoring (SIM) or selected reaction monitoring (SRM) in targeted analyses. nih.govfrontiersin.org |

| Natural Isotope Abundance | Naturally occurring heavy isotopes contribute to the mass spectrum and must be mathematically subtracted to determine the true enrichment from the tracer. | Application of computational correction algorithms; analysis of unlabeled control samples to establish baseline isotopic patterns. mdpi.com |

| Matrix Effects and Ion Suppression | Components of the biological matrix (e.g., salts, lipids) can interfere with the ionization of the target analyte in the MS source, leading to inaccurate quantification. researchgate.net | Addition of stable isotope-labeled internal standards early in the sample preparation workflow to normalize for variations. thermofisher.com Chromatographic separation to resolve analytes from interfering matrix components. |

| Metabolite Identification | In untargeted studies, confidently identifying all labeled metabolites remains a major bottleneck, complicating pathway analysis. mdpi.comdoi.org | Comparison of retention time, mass-to-charge ratio (m/z), and MS/MS fragmentation patterns against spectral libraries and authenticated standards. mdpi.com |

Interpretation of Complex Isotopic Labeling Data and Biological Heterogeneity

Beyond the analytical measurements, interpreting the resulting complex datasets is a major hurdle. Changes in isotopic enrichment patterns are a direct result of metabolic flux changes, but deciphering this information requires a profound understanding of cellular metabolism. frontiersin.orgnih.gov The data from a single tracer experiment can be incredibly complex due to the intricate and interconnected nature of metabolic networks. researchgate.net Often, isotopic labeling data cannot be interpreted intuitively and requires formal, model-based analysis to extract meaningful flux information. researchgate.net

A significant complication is the presence of numerous compounds in a biological sample, many of which may remain unidentified. nih.govfrontiersin.org This lack of complete identification limits the ability to construct a comprehensive metabolic map and interpret the full impact of the tracer. Furthermore, biological heterogeneity introduces another layer of complexity. When Choline-d13 (sulfate) is administered in vivo, the tracer is processed by different organs, tissues, and cell types, each with its unique metabolic state. fiveable.me Achieving uniform labeling and controlling for this metabolic heterogeneity is a major challenge in whole-organism studies. fiveable.me This complexity makes it difficult to attribute observed changes in metabolite labeling to specific pathways or cell populations without highly controlled experimental designs and sophisticated data deconvolution. nih.gov

The distinction between in vivo and in vitro studies is critical. While in vitro systems, such as cell cultures, offer precise control over experimental conditions and lead to simpler data interpretation, they may not fully represent the complex organismal interactions that occur in vivo. fiveable.me Therefore, translating findings from simplified models to the physiological reality of a whole organism remains a key challenge in the field.

Development of Advanced Computational Tools for Tracer Data Analysis and Modeling

The complexity of data generated from stable isotope tracing experiments necessitates the use of advanced computational tools for analysis and modeling. While a variety of software exists for general metabolomics (e.g., XCMS, MZmine), many lack features specifically designed for the global analysis of stable isotope-labeled data. frontiersin.org There is a pressing need for more dedicated and intuitive software that can handle the specific challenges of tracer studies, including the correction for natural isotope abundance, the calculation of isotopic enrichment, and the performance of metabolic flux analysis. frontiersin.orgmdpi.com

Recent years have seen the development of more specialized tools. For instance, platforms like MetaboAnalyst have incorporated modules for isotope-aware analysis. In other fields, programs like TRAC have been developed to interpret tracer tests by assembling various analytical solutions, highlighting a collaborative approach to building better interpretation tools. brgm.fr The goal of these computational models is to move beyond simple differential analysis of enrichment to a more mechanistic understanding of metabolic systems. researchgate.net

Future development is focused on integrating tracer data with other 'omics' datasets (e.g., transcriptomics, proteomics) and creating more sophisticated models, such as digital twins, for predictive analytics. numberanalytics.com The integration of tracer studies with computational fluid dynamics (CFD) modeling is another promising avenue, allowing for the validation of models and improved design of experiments. numberanalytics.com For Choline-d13 (sulfate) research, these advanced computational approaches will be essential to simulate its transport and metabolism, constrain complex metabolic network models, and ultimately provide a clearer picture of its biological roles. researchgate.net

| Tool/Approach | Function | Application in Tracer Analysis |